Cas no 2097955-91-2 ((1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol)

(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol 化学的及び物理的性質
名前と識別子
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- (1-(3-aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol
- [1-(3-aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol
- (1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol
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- インチ: 1S/C9H17F3N2O/c10-9(11,12)8-5-14(3-1-2-13)4-7(8)6-15/h7-8,15H,1-6,13H2
- InChIKey: ZEIDDGWHZUFZAZ-UHFFFAOYSA-N
- SMILES: FC(C1CN(CCCN)CC1CO)(F)F
計算された属性
- 精确分子量: 226.12929766 g/mol
- 同位素质量: 226.12929766 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 198
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.4
- トポロジー分子極性表面積: 49.5
- 分子量: 226.24
(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-6476-10g |
(1-(3-aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol |
2097955-91-2 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | A124321-1g |
(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol |
2097955-91-2 | 1g |
$ 570.00 | 2022-06-08 | ||
Life Chemicals | F1907-6476-2.5g |
(1-(3-aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol |
2097955-91-2 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-6476-0.5g |
(1-(3-aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol |
2097955-91-2 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
TRC | A124321-100mg |
(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol |
2097955-91-2 | 100mg |
$ 95.00 | 2022-06-08 | ||
TRC | A124321-500mg |
(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol |
2097955-91-2 | 500mg |
$ 365.00 | 2022-06-08 | ||
Life Chemicals | F1907-6476-1g |
(1-(3-aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol |
2097955-91-2 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-6476-5g |
(1-(3-aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol |
2097955-91-2 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-6476-0.25g |
(1-(3-aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol |
2097955-91-2 | 95%+ | 0.25g |
$361.0 | 2023-09-07 |
(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanolに関する追加情報
Comprehensive Overview of (1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol (CAS No. 2097955-91-2)
The compound (1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol, identified by its CAS number 2097955-91-2, is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. This structurally unique compound features a pyrrolidine core substituted with a trifluoromethyl group and an aminopropyl side chain, further functionalized with a hydroxymethyl group. Its molecular architecture makes it a valuable intermediate for designing novel bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
In recent years, the demand for fluorinated pyrrolidine derivatives has surged due to their enhanced metabolic stability and membrane permeability—key attributes for drug candidates. The presence of the trifluoromethyl group in this compound aligns with current trends in medicinal chemistry, where fluorine incorporation is strategically employed to optimize pharmacokinetic properties. Researchers are particularly interested in its potential applications for neurodegenerative disease targets, such as Parkinson's and Alzheimer's, given the amine and alcohol functionalities that may interact with neural receptors.
From a synthetic chemistry perspective, 2097955-91-2 offers versatility as a building block. Its primary amine group allows for straightforward derivatization via amide coupling or reductive amination, while the hydroxyl group enables etherification or esterification. These features have sparked interest in combinatorial chemistry libraries and high-throughput screening platforms. Notably, the compound's chiral centers present opportunities for developing enantioselective catalysts, a hot topic in green chemistry and asymmetric synthesis.
Environmental and regulatory considerations are increasingly shaping compound selection in R&D. The pyrrolidine methanol derivative exhibits favorable Lipinski's rule parameters (molecular weight <500, hydrogen bond donors/acceptors ≤5/10), making it attractive for drug discovery pipelines. Computational studies suggest moderate logP values, indicating balanced hydrophilicity/lipophilicity—a critical factor for oral bioavailability optimization, a frequent search query among medicinal chemists.
Industrial applications extend beyond pharmaceuticals. The compound's structural motifs are being explored in crop protection agents, where the CF3 group enhances pesticidal activity. Patent analyses reveal growing IP activity around similar N-heterocyclic compounds, particularly for G-protein-coupled receptor (GPCR) modulators—a trending focus area in precision medicine. Analytical methodologies for this compound often employ HPLC-MS and NMR spectroscopy, techniques commonly searched by quality control specialists.
Future research directions may explore its utility in proteolysis-targeting chimeras (PROTACs), an emerging drug modality in oncology. The amine moiety could serve as a linker attachment point for E3 ligase binders. Such applications align with the current emphasis on targeted protein degradation therapies, a frequently discussed topic in cancer research forums and publications.
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